![molecular formula C22H22N4O2 B2612929 [1,1'-Biphenyl]-4-yl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone CAS No. 946235-22-9](/img/structure/B2612929.png)
[1,1'-Biphenyl]-4-yl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-yl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a biphenyl core linked to a piperazine ring, which is further substituted with a methoxypyridazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the biphenyl core and the piperazine ring. The methoxypyridazine moiety is then introduced through a series of nucleophilic substitution reactions. Common reagents used in these reactions include halogenated biphenyls, piperazine, and methoxypyridazine derivatives. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-4-yl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxypyridazine moiety can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the methoxy group, yielding a hydroxypyridazine derivative.
Substitution: The biphenyl core and piperazine ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypyridazine moiety yields N-oxides, while reduction results in hydroxypyridazine derivatives. Substitution reactions can introduce various functional groups onto the biphenyl core or piperazine ring, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
[1,1’-Biphenyl]-4-yl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and receptor binding.
Medicine: It is explored as a potential therapeutic agent for treating various diseases, including neurodegenerative disorders and cancer.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-yl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxypyridazine moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the piperazine ring can interact with receptor sites, modulating their signaling pathways. These interactions result in the compound’s biological effects, such as enzyme inhibition and receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl(piperazin-1-yl)methanone derivatives: These compounds share a similar piperazine core but differ in their substituents, leading to variations in their biological activities.
Pyridazinone derivatives: These compounds contain the pyridazine ring but may have different substituents, affecting their chemical properties and applications.
Uniqueness
[1,1’-Biphenyl]-4-yl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone is unique due to its combination of a biphenyl core, piperazine ring, and methoxypyridazine moiety. This unique structure provides a versatile scaffold for designing new compounds with diverse biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-28-21-12-11-20(23-24-21)25-13-15-26(16-14-25)22(27)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-12H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUQNEUUGQHMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2612847.png)
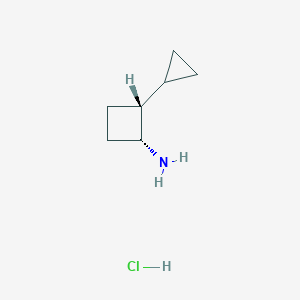
![Ethyl 3-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B2612849.png)
![Methyl 4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-YL]benzoate](/img/structure/B2612850.png)
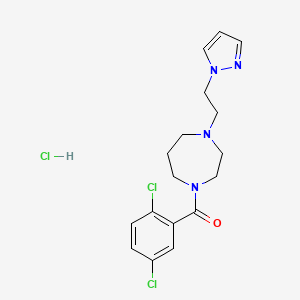
![4-[4,7-Dimethyl-2-[(2-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2612856.png)
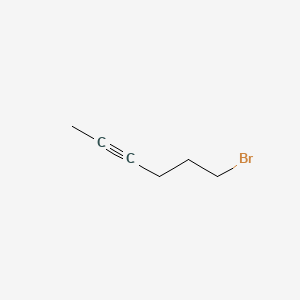
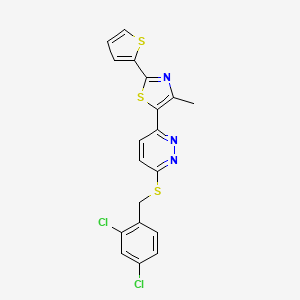
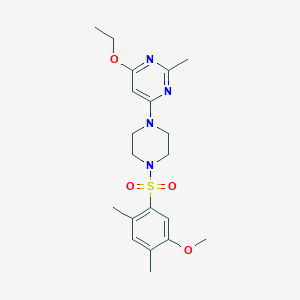
![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2612861.png)
![2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid](/img/structure/B2612862.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2612864.png)
![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B2612868.png)
![1-benzyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2612869.png)
